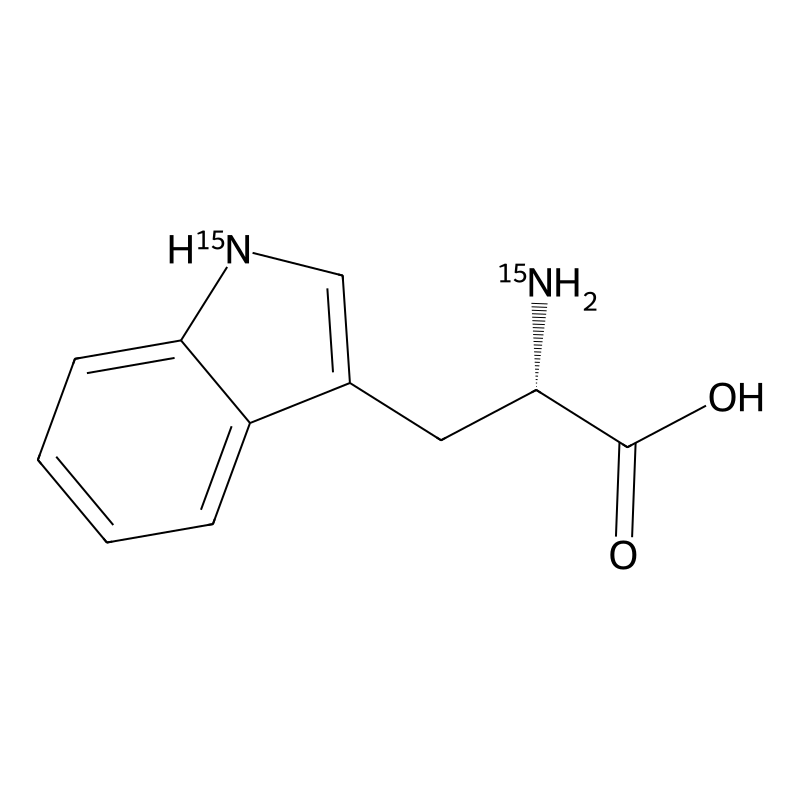

L-Tryptophan-15N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein Structure and Function Studies using Nuclear Magnetic Resonance (NMR)

L-Tryptophan-15N2 is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure and function of proteins. The nitrogen-15 isotope possesses unique magnetic properties that allow scientists to distinguish it from other nitrogen atoms in the protein molecule. By incorporating L-Tryptophan-15N2 into proteins, researchers can:

- Assign specific resonances to individual amino acid residues within the protein, enabling detailed analysis of their local environment and interactions with other parts of the molecule. This information is crucial for understanding protein folding, dynamics, and function.

- Study protein-protein interactions by monitoring changes in the chemical shifts of nitrogen-15 atoms upon binding to another protein. This approach allows researchers to map the binding interfaces and understand the molecular basis of protein-protein interactions involved in various cellular processes.

Metabolic Tracing and Flux Analysis

L-Tryptophan-15N2 can be used as a tracer molecule to study the metabolic pathway of L-tryptophan in living cells or organisms. By observing the incorporation of the nitrogen-15 isotope into downstream metabolites, researchers can:

- Track the fate of L-tryptophan within the cell and measure the flux (rate) of its conversion into various products, including important molecules like serotonin, melatonin, and vitamin B3.

- Investigate the effects of different conditions (e.g., dietary changes, drug treatments) on L-tryptophan metabolism and identify potential bottlenecks or altered pathways. This information is valuable for understanding the regulation of L-tryptophan metabolism and its role in various physiological processes.

L-Tryptophan-15N2 is a stable isotope-labeled form of the essential amino acid L-Tryptophan, which is crucial for protein synthesis and serves as a precursor for several important biomolecules, including serotonin and melatonin. The molecular formula for L-Tryptophan-15N2 is C₁₁H₁₂N₂O₂, with a molecular weight of approximately 204.23 g/mol. This compound contains two nitrogen atoms that are isotopically labeled with nitrogen-15, making it valuable for various research applications, particularly in metabolic studies and tracer experiments .

L-Tryptophan-15N2 does not have a specific mechanism of action in the traditional sense. Its primary function lies in its ability to provide information about the structure and dynamics of biological molecules when used in NMR spectroscopy.

During NMR experiments, the 15N isotopes in L-Tryptophan-15N2 create a unique signal that can be used to probe the local environment and interactions within a protein molecule []. This allows researchers to study protein folding, dynamics, and interactions with other molecules.

L-Tryptophan-15N2 is likely to share similar safety concerns as L-tryptophan. Inhaling dust or ingesting large quantities of L-tryptophan can cause nausea, vomiting, and other side effects []. However, due to the small quantities typically used in research, the risk is minimal when handled with appropriate precautions.

- Decarboxylation: Leading to the formation of tryptamine.

- Transamination: Contributing to the synthesis of various neurotransmitters.

- Condensation reactions: Involving other amino acids or compounds to form peptides or proteins.

The presence of nitrogen-15 allows for enhanced tracking of metabolic pathways in biological systems, providing insights into amino acid metabolism and protein synthesis .

L-Tryptophan-15N2 exhibits biological activities characteristic of L-Tryptophan, including:

- Serotonin Production: It acts as a precursor to serotonin, a neurotransmitter involved in mood regulation.

- Melatonin Synthesis: It is also a precursor for melatonin, which regulates sleep-wake cycles.

- Immune Function: Tryptophan metabolism influences immune responses and has been implicated in the modulation of inflammation.

Studies utilizing L-Tryptophan-15N2 can elucidate the dynamics of these processes and their implications for health and disease .

The synthesis of L-Tryptophan-15N2 typically involves:

- Isotopic Enrichment: Starting from natural L-Tryptophan through chemical methods that incorporate nitrogen-15 into the amino acid structure.

- Chemical Synthesis: Utilizing methods such as reductive amination or enzymatic pathways that favor the incorporation of nitrogen-15.

One common method reported includes the use of labeled precursors in controlled environments to ensure high yields of the isotopically enriched product .

Research involving L-Tryptophan-15N2 focuses on its interactions with various biological molecules:

- Protein Binding: Studies how L-Tryptophan interacts with proteins can reveal insights into its role in protein structure and function.

- Neurotransmitter Dynamics: Investigations into how this compound affects neurotransmitter levels can provide information on mood disorders and sleep regulation.

The use of isotopically labeled compounds like L-Tryptophan-15N2 enhances the accuracy of these studies by allowing researchers to track specific pathways without interference from naturally occurring isotopes .

Several compounds share structural similarities with L-Tryptophan-15N2, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Tryptophan | C₁₁H₁₂N₂O₂ | Natural form; not isotopically labeled |

| 5-Hydroxytryptophan | C₁₁H₁₂N₂O₃ | A metabolite of L-Tryptophan; involved in serotonin synthesis |

| Tryptamine | C₉H₁₃N | A decarboxylated product of L-Tryptophan |

| 3-Indolepropionic Acid | C₉H₉NO₂ | A derivative with neuroprotective properties |

L-Tryptophan-15N2's uniqueness lies in its isotopic labeling, which allows for detailed metabolic tracing that is not possible with its non-labeled counterparts. This capability makes it an invaluable tool in biochemical research focused on amino acid metabolism and related physiological processes .

Synthesis from 15N-Labeled Precursors

The synthesis of L-Tryptophan-15N2 from nitrogen-15 labeled precursors represents a fundamental approach in isotope chemistry that enables precise incorporation of the heavy nitrogen isotope into the amino acid structure [1]. The most commonly employed precursors include nitrogen-15 labeled ammonia, ammonium salts, and urea compounds, which serve as the nitrogen source for subsequent synthetic transformations [2]. Research has demonstrated that the incorporation of nitrogen-15 labeled ammonia into the biosynthetic pathway of L-tryptophan can be achieved through both chemical and enzymatic reactions that facilitate the labeled nitrogen integration into the amino acid structure [3].

The electrochemical synthesis approach utilizing nitrogen-15 nitrite and ketonic acids has emerged as a particularly effective method for producing nitrogen-15 labeled amino acids [1]. This method operates under ambient conditions using a commercial nickel foam cathode in aqueous solution, achieving yields of 68-95% for various nitrogen-15 amino acids [1]. The nitrogen-15 nitrite to nitrogen-15 hydroxylamine to nitrogen-15 oxime to nitrogen-15 amino acid pathway has been established through systematic control experiments and spectroscopic analysis [1].

Phthalimide-Based Synthetic Routes

Phthalimide-based synthetic routes for L-Tryptophan-15N2 production utilize nitrogen-15 labeled phthalimide as a key intermediate in the synthesis pathway [4]. The preparation of nitrogen-15 labeled phthalimide involves the reaction between phthalic anhydride and nitrogen-15 urea under specific conditions [4]. The optimal reaction conditions have been established as a 3:1 molar ratio of phthalic anhydride to nitrogen-15 urea at 140 degrees Celsius under atmospheric pressure [4].

The phthalimide synthesis process achieves remarkably high yields of 96% with purity and abundance values of 99.5% and 99.04% respectively [4]. The reaction mechanism involves the formation of the phthalimide ring structure through the condensation of phthalic anhydride with the nitrogen-15 labeled urea, followed by purification steps that include treatment with ethanol and separation of diethyl phthalate byproducts [4]. This synthetic route has been successfully applied in the preparation of nitrogen-15 labeled anthranilic acid, which serves as a precursor for tryptophan synthesis [5] [6].

The Gabriel synthesis procedure has been adapted for nitrogen-15 isotope incorporation, involving the reaction of potassium nitrogen-15 phthalimide with appropriate alkylating agents [7]. The two-step process includes initial phthalimide formation followed by alkaline and acid hydrolyses to yield the desired nitrogen-15 labeled products [7].

Conversion from 15N-Labeled Anthranilic Acid

The conversion of nitrogen-15 labeled anthranilic acid to L-Tryptophan-15N2 represents a critical biosynthetic pathway that has been extensively studied for isotope incorporation [5] [6]. Research has demonstrated that L-tryptophan labeled with 98% nitrogen-15 at position 1 can be synthesized from labeled anthranilic acid using Candida utilis mutants [5]. The conversion ratio of nitrogen-15 achieves 50% efficiency in this biosynthetic process [5].

The labeled anthranilic acid synthesis utilizes nitrogen-15 phthalimide prepared from 99.34% nitrogen-15 urea and phthalic anhydride in ortho-xylene medium at 140 degrees Celsius under atmospheric pressure [5] [6]. The natural biosynthetic pathway of tryptophan involves the conversion of anthranilic acid through a series of enzymatic steps that ultimately lead to the formation of the complete indole ring system [8]. During this process, the carboxyl carbon of anthranilic acid is lost, while the nitrogen atoms are retained in the final tryptophan structure [8].

The biosynthetic mechanism involves the appending of a five-carbon unit from ribose to the amino group of anthranilic acid, followed by intramolecular Friedel-Crafts cyclization that delivers a beta-iminocarboxylic acid intermediate [8]. This intermediate undergoes decarboxylation to produce indole-3-glycerol phosphate, which is subsequently converted to L-tryptophan through the action of tryptophan synthase [8].

Sandmeyer Reaction Pathways and Indole Cyclization

The Sandmeyer reaction pathways provide an alternative approach for the synthesis of nitrogen-15 labeled tryptophan derivatives through the formation of indole intermediates [9]. The process involves the synthesis of nitrogen-15 labeled tryptophan from nitrogen-15 aniline through a Sandmeyer reaction, followed by cyclization to isatin, reduction to indole with lithium aluminum hydride, and condensation of the nitrogen-15 indole with L-serine catalyzed by tryptophan synthase [9].

The cyclization process to form the indole ring system is critical for tryptophan synthesis, as it establishes the characteristic bicyclic structure essential for the amino acid's biological activity [10]. Tryptophan synthase catalyzes the final condensation reaction between indole and L-serine through a pyridoxal phosphate-dependent mechanism [10]. The enzyme operates through a two-site mechanism where indole formed at the alpha-site is transferred through a molecular tunnel to the beta-site for condensation with serine [10].

The indole cyclization mechanism involves protonation of the indole ring followed by carbon-carbon bond formation and reprotonation of the alpha carbon carbanion of L-tryptophan [11]. The reaction pathway includes rapid binding of indole to the pre-formed enzyme-serine complex, followed by carbon-carbon bond formation and final product release [11]. The process can accommodate isotopic substitution at the nitrogen positions while maintaining the structural integrity and stereochemistry of the final tryptophan product [11].

Biosynthetic Production Methods

Microbial Expression Systems

Microbial expression systems for L-Tryptophan-15N2 production utilize genetically modified microorganisms cultured in media containing nitrogen-15 labeled substrates [3]. These systems enable the incorporation of the isotope into the amino acid during biosynthesis through natural metabolic pathways [3]. Industrial production methods often involve fermentation processes using genetically modified microorganisms that can efficiently incorporate nitrogen-15 labeled ammonia or other nitrogen sources into the tryptophan structure [3].

The development of amino acid auxotrophic expression host strains has significantly enhanced the efficiency of isotope labeling in microbial systems [12]. These strains require the addition of defined amino acids in the growth medium and have been specifically designed for overproduction of proteins selectively labeled with stable isotopes such as deuterium, carbon-13, and nitrogen-15 [12]. The use of suitable auxotrophic expression strains with appropriately isotopically labeled growth media ensures minimal isotope dilution and metabolic scrambling [12].

Recent advances in isotopic tryptophan labeling have utilized membrane proteins in Escherichia coli expression systems with suppression of naturally occurring L-tryptophan indole lyase [13]. This approach involves the addition of indole and nitrogen-15 labeled L-tryptophan at specific time points during fermentation to drastically increase isotopic labeling efficiency [13]. The protocol achieves production of approximately 15 milligrams of tryptophan labeled protein per liter of medium [13].

Candida utilis Mutant Methodologies

Candida utilis mutant methodologies represent a specialized approach for L-Tryptophan-15N2 biosynthesis utilizing genetically modified yeast strains [5] [14]. The kinetic study of nitrogen-15 ammonia assimilation and amino acid synthesis in exponentially growing Candida utilis cultures has established the feasibility of this production method [14]. The yeast cultures are maintained in minimal medium containing glucose, ammonium phosphate, and mineral salts under steady-state growth conditions [14].

The Candida utilis mutant system achieves L-tryptophan synthesis labeled with 98% nitrogen-15 at position 1 from labeled anthranilic acid precursors [5]. The conversion efficiency reaches 50% for nitrogen-15 incorporation, making this system particularly suitable for producing isotopically labeled tryptophan for research applications [5]. The mutant strains have been specifically selected for enhanced tryptophan production capabilities while maintaining the ability to incorporate nitrogen-15 labeled precursors efficiently [5].

The fermentation process involves the transfer of yeast cultures to medium containing nitrogen-15 labeled ammonium phosphate, followed by periodic sampling for analysis of free and protein amino acids [14]. The isotopic analysis demonstrates that glutamic acid and glutamine serve as primary products of nitrogen assimilation, which subsequently contribute to tryptophan biosynthesis [14]. The system allows for quantitative measurement of isotopic abundance and provides insights into the metabolic relationships governing amino acid synthesis [14].

Escherichia coli Expression Optimization

Escherichia coli expression optimization for L-Tryptophan-15N2 production involves comprehensive metabolic engineering strategies that enhance both tryptophan biosynthesis and isotope incorporation efficiency [15]. Recent developments have achieved tryptophan production levels of 52.1 grams per liter with yields of 0.171 grams per gram of glucose and productivity of 1.45 grams per liter per hour [15]. These optimization strategies focus on balancing precursor supply, eliminating negative regulatory factors, and engineering membrane transporters [15].

The metabolic engineering approach involves blocking competing pathways and preventing tryptophan degradation while enhancing the supply of key precursors including erythrose-4-phosphate and phosphoenolpyruvate [15]. Promoter engineering has been utilized to balance the availability of serine and other essential substrates required for tryptophan biosynthesis [15]. The engineering of tryptophan transporters prevents feedback inhibition and growth toxicity that can limit production efficiency [15].

Fermentation optimization strategies include careful control of dissolved oxygen levels, glucose concentration management, and specific growth rate regulation to minimize acetate formation [16]. The implementation of three-stage pH control strategies has resulted in optimum yields of 43.65 grams per liter [16]. Variable-temperature control systems employing sequential heating processes from 30 to 36 degrees Celsius have demonstrated 15% higher tryptophan yields compared to single temperature control strategies [16].

Isotopic Enrichment Strategies and Conversion Efficiency

Isotopic enrichment strategies for L-Tryptophan-15N2 production focus on maximizing the incorporation of nitrogen-15 isotopes while maintaining high conversion efficiency [17]. Research has demonstrated that incorporation efficiency exceeding 90% can be achieved through careful optimization of culture conditions and isotope feeding strategies [17]. The heavy isotope labeled proteins produced through these methods serve as effective mass spectrometry internal standards [17].

The electrochemical synthesis method for nitrogen-15 labeled amino acids demonstrates remarkable conversion efficiency, achieving 93% yield for nitrogen-15 alanine production [1]. The major byproduct, nitrogen-15 ammonium, can be electrooxidized back to nitrogen-15 nitrite with 93% yield, enabling recycling and achieving atomic economy of the nitrogen-15 isotope [1]. This approach offers a sustainable avenue for constructing nitrogen-15 labeled compounds [1].

Biocatalytic reductive amination strategies have been developed that enable simultaneous incorporation of deuterium, nitrogen-15, and asymmetric centers in a single step with full selectivity under benign conditions [18]. These methods achieve near 100% atom economy and avoid the use of pre-labeled reducing agents, significantly simplifying product cleanup procedures [18]. The approach utilizes hydrogen-driven biocatalytic platforms that combine deuteration catalysts with amino acid dehydrogenase enzymes [18].

The optimization of conversion efficiency requires careful consideration of substrate concentration, enzyme proportions, and reaction conditions [19]. High substrate concentrations can inhibit biological activity and reduce productivity, while appropriate enzyme ratios maximize synthesis of catalytic products [19]. The control of final product consumption by the producing organisms is essential for maintaining high yields, as bacteria tend to utilize tryptophan derivatives for their own metabolic activities [19].

| Synthesis Method | Isotopic Enrichment (%) | Yield (%) | Reaction Conditions | Key Advantages |

|---|---|---|---|---|

| Phthalimide-based (15N-urea + phthalic anhydride) | 99.04 | 96 | 140°C, atmospheric pressure | High purity and yield |

| Anthranilic acid conversion (Candida utilis) | 98 (50% conversion) | 50 conversion ratio | Fermentation, 30°C typical | Biosynthetic approach |

| Chemical reduction amination (15NH4+ + indole-3-pyruvate) | Variable | Variable | Catalytic reduction | Direct synthesis |

| Escherichia coli fermentation (15N-ammonia) | 95 (typical) | Variable | Fermentation, controlled conditions | Scalable production |

| Electrochemical synthesis (15N-nitrite + ketonic acids) | 93 (15N-alanine) | 68-95 | Room temperature, aqueous | Green chemistry |

| Biosynthetic cascade (enzymatic) | >99 | 60 | Enzymatic, mild conditions | High selectivity |

| Organism/System | Production Yield | Isotopic Enrichment | Production Method | Key Parameters |

|---|---|---|---|---|

| Candida utilis mutant | 50% 15N conversion | 98% 15N at position 1 | Fermentation from 15N-anthranilic acid | Uses labeled anthranilic acid |

| Escherichia coli (standard) | Variable | 90-95% | Standard fermentation | Standard conditions |

| Escherichia coli (optimized TRP12) | 52.1 g/L tryptophan | Not specified for isotope | Engineered strain fermentation | Optimized precursors/transporters |

| Saccharomyces cerevisiae | Variable metabolites | Variable | Yeast fermentation | Tryptophan metabolism |

| Chemical synthesis (phthalimide) | 96% yield | 99.04% 15N | Chemical synthesis | High temperature synthesis |

| Electrochemical method | 93% yield (15N-alanine) | 93% efficiency | Electrochemical reduction | Ambient conditions |

L-Tryptophan-15N2, with its dual nitrogen-15 isotopic labeling at both the amino and indole nitrogen positions, serves as a powerful analytical tool across multiple spectroscopic and chromatographic platforms. The compound's isotopic enrichment of 95 atom % 15N provides exceptional sensitivity and specificity for advanced analytical investigations [1].

Nuclear Magnetic Resonance Applications

Solid-State 15N Nuclear Magnetic Resonance Spectroscopy

Solid-state 15N Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical approach for investigating L-Tryptophan-15N2 in crystalline and membrane-bound systems. This technique exploits the enhanced sensitivity provided by 15N isotopic labeling to overcome the inherently low natural abundance of nitrogen-15 [2].

The chemical shift tensor orientations for tryptophan residues in solid-state samples have been extensively characterized through three-dimensional powder pattern analysis. Research demonstrates that the least shielded 15N chemical shift tensor element, σ33N, aligns approximately colinearly with the nitrogen-hydrogen bond in the indole ring system. The principal tensor elements σ22H and σ22N lie within the plane of the indole ring, while σ11N and σ33H orient perpendicular to the heterocyclic ring plane [2].

Solid-state 15N Nuclear Magnetic Resonance investigations of tryptophan-containing peptides reveal chemical shift ranges spanning 100-400 parts per million, with specific tensor principal values providing detailed information about local molecular environments. The FIREMAT method has proven particularly effective for natural abundance measurements, dramatically narrowing linewidths and improving signal-to-noise ratios by up to 317% [3].

Contemporary applications extend to protein structural analysis, where solid-state 15N Nuclear Magnetic Resonance enables precise determination of backbone amide tensor magnitudes. Studies on the beta1 immunoglobulin binding domain of protein G revealed anisotropy parameters ranging from -77 to -115 parts per million for amide sites, with systematic variations between beta-sheet and alpha-helical residues [4].

Solution 15N Nuclear Magnetic Resonance and Heteronuclear Single Quantum Coherence Methods

Solution-state 15N Nuclear Magnetic Resonance spectroscopy, particularly through Heteronuclear Single Quantum Coherence experiments, provides unparalleled insights into protein dynamics and conformational states. The technique relies on magnetization transfer between 15N and attached protons, effectively circumventing the low inherent sensitivity of the nitrogen-15 nucleus [5].

Heteronuclear Single Quantum Coherence experiments with L-Tryptophan-15N2 enable rapid determination of protein conformational equilibria. In studies of tryptophan synthase, bound 1-15N-L-Tryptophan exhibited characteristic cross peaks at 10.25 parts per million on the proton axis and 129 parts per million on the nitrogen-15 axis, indicative of reduced solvent exchange and closed active site conformations [5] [6] [7].

The methodology proves particularly valuable for monitoring protein-ligand interactions and allosteric conformational changes. Wild-type tryptophan synthase complexed with 1-15N-L-Tryptophan demonstrated signal intensity doubling upon addition of disodium alpha-glycerophosphate, suggesting preferential stabilization of closed conformational states [5].

Gradient-enhanced Heteronuclear Single Quantum Coherence experiments further enhance spectral quality by suppressing artifacts and improving resolution. These approaches enable unambiguous identification of free and bound corepressor states, facilitating kinetic analysis of exchange processes with rate constants approaching 3.4 ± 0.52 inverse seconds at elevated temperatures [8].

15N-Edited Proton-Proton Nuclear Overhauser Effect Spectroscopy Experiments

15N-edited proton-proton Nuclear Overhauser Effect Spectroscopy experiments exploit the isotopic labeling of L-Tryptophan-15N2 to resolve ambiguous distance restraints in protein structural determination. This approach selectively observes Nuclear Overhauser Effects between protons attached to nitrogen-15 nuclei, effectively filtering spectral complexity [8] [9].

The technique proves particularly powerful for resolving overlapping proton resonances that would otherwise compromise structural analysis. 15N-edited Nuclear Overhauser Effect Spectroscopy spectra eliminate diagonal peaks, enabling clear observation of Nuclear Overhauser Effects between amide protons with similar chemical shifts. This capability has proven essential for establishing sequential connectivity in protein backbone assignments [10].

Research applications demonstrate the method's utility in monitoring intermolecular interactions between tryptophan residues and DNA binding partners. Studies of the trp-repressor/operator complex revealed intermolecular Nuclear Overhauser Effects from bound corepressor to both protein and DNA components, providing detailed insights into binding mechanisms and conformational dynamics [8].

The approach requires careful optimization of mixing times to account for chemical exchange processes. Longer mixing times than typically employed for large molecules may be necessary to detect weak intermolecular Nuclear Overhauser Effects in the presence of conformational exchange [8].

15N Chemical Shift Tensor Analysis

15N chemical shift tensor analysis represents a sophisticated approach for crystal structure refinement and molecular environment characterization. The technique exploits the exceptional sensitivity of nitrogen-15 chemical shift tensors to local electronic environments and hydrogen bonding interactions [11] [12].

Quantum mechanical calculations coupled with experimental tensor measurements enable unprecedented accuracy in structural refinement. Studies demonstrate that 15N chemical shift tensors are primarily influenced by local electrostatic contributions from solvation and hydrogen bonding, making them powerful probes of molecular interactions [11].

The methodology has achieved remarkable precision, with Nuclear Magnetic Resonance refinements producing root-mean-square errors as low as 3.6 parts per million for nitrogen-15 tensors. This level of accuracy surpasses traditional energy-based refinement approaches and provides statistically significant improvements in structural quality [12].

15N chemical shift anisotropy tensor measurements in peptides reveal systematic dependencies on backbone dihedral angles and neighboring residue effects. The tensor of a given peptide residue remains unaffected by residues beyond those immediately adjacent, suggesting that tripeptide sequence contexts provide sufficient information for accurate tensor prediction [13].

15N-Chemically Induced Dynamic Nuclear Polarization Investigations

15N-Chemically Induced Dynamic Nuclear Polarization investigations harness photo-induced radical pair formation to generate massive signal enhancements in Nuclear Magnetic Resonance spectroscopy. Tryptophan serves as an ideal electron donor for these processes, forming transient spin-correlated radical pairs with flavin cofactors upon illumination [14] [15] [16].

The technique achieves remarkable sensitivity enhancements, with 15N photo-Chemically Induced Dynamic Nuclear Polarization effects reaching 1-2 orders of magnitude greater than corresponding proton enhancements. This exceptional performance derives from high unpaired electron spin density on the indole nitrogen-15 nucleus in the tryptophan radical cation [14].

Field-dependent studies reveal characteristic magnetic field dependencies indicating involvement of anisotropic magnetic interactions and slow-motion regimes in the transient paramagnetic state. Enhancement factors of 120-fold at 600 Megahertz and 380-fold at 200 Megahertz demonstrate the technique's potential for dramatic sensitivity improvements [17].

Recent developments in molecular spin-machine design enable tailored photo-Chemically Induced Dynamic Nuclear Polarization systems. Insertion of tryptophan residues at strategic positions in light-oxygen-voltage domain proteins produces controllable hyperpolarization effects, opening new avenues for sensitivity-enhanced Nuclear Magnetic Resonance investigations [15].

Mass Spectrometry Applications

Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry employing L-Tryptophan-15N2 provides the gold standard for quantitative analysis of tryptophan and its metabolites in complex biological matrices. This approach utilizes the isotopically labeled compound as an internal standard, correcting for matrix effects and analytical losses throughout sample processing [18] [19].

The methodology demonstrates exceptional analytical performance across diverse sample types. Linear calibration ranges span 0.1-500 micromolar for tryptophan, with analytical recoveries consistently falling within 82-115% across plasma, serum, cerebrospinal fluid, and urine matrices. Precision measurements typically achieve coefficients of variation below 15% for both intra-assay and inter-assay determinations [18].

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry enables simultaneous quantification of tryptophan and 16 related metabolites representing both major and minor catabolic pathways. Lower limits of quantification range from 0.05 to 15 nanomolar per liter for serum and 0.3 to 45 nanomolar per liter for cerebrospinal fluid, facilitating analysis of endogenous concentrations across physiological ranges [19].

The isotope dilution approach proves particularly valuable for large-scale epidemiological studies, enabling analysis of nearly 100 samples within 24 hours while maintaining quantitative accuracy. This high-throughput capability supports comprehensive investigations of tryptophan metabolism in disease states and therapeutic interventions [19].

Multiple Reaction Monitoring Techniques

Multiple reaction monitoring techniques utilizing L-Tryptophan-15N2 enable highly selective and sensitive quantification through targeted mass spectrometric detection. The approach employs characteristic fragmentation patterns of the isotopically labeled compound to achieve exceptional specificity in complex biological matrices [20] [21].

Characteristic multiple reaction monitoring transitions for L-Tryptophan-15N2 include precursor-to-product ion pairs such as 205→118 and 205→146 for the unlabeled compound, while isotopically modified derivatives exhibit transitions of 233→102, 233→118, and 233→146. These distinct fragmentation patterns enable unambiguous discrimination between labeled and unlabeled species [20].

The technique achieves remarkable analytical sensitivity, with limits of detection reaching 1.96 nanograms per milliliter for tryptophan and related metabolites. Correlation coefficients consistently exceed 0.99 across calibration ranges, demonstrating excellent linearity and analytical reliability [20].

Reductive amination derivatization strategies further enhance multiple reaction monitoring performance by generating stable isotopic internal standards through reaction with deuterated formaldehyde. This approach produces h2-formaldehyde-modified and d2-formaldehyde-modified analogs, enabling precise quantification with enhanced specificity and reduced matrix interference [20].

Detection of Isotopic Enrichment Patterns

Detection of isotopic enrichment patterns in L-Tryptophan-15N2 requires sophisticated mass spectrometric approaches capable of resolving subtle differences in isotopic fine structure. These methods enable assessment of labeling efficiency and characterization of isotopic distribution patterns in biological samples [22] [23] [24].

High-resolution mass spectrometry with mass accuracy exceeding 1 part per million proves essential for distinguishing correct combinations of carbon-13 and nitrogen-15 enrichment. Subtle shifts in peak centroids resulting from underlying isotopic fine structure require careful calibration and data processing to achieve accurate isotopic assignments [23] [24].

Position-specific nitrogen-15 isotope analysis employs quantitative nitrogen-15 Nuclear Magnetic Resonance methodology to determine intramolecular isotopic composition at natural abundance levels. Adiabatic Full-Spectrum Insensitive Nuclei Enhanced by Polarization Transfer sequences achieve signal-to-noise ratios exceeding 500, enabling precision measurements with standard deviations below 1 per mille [22].

Automated assignment algorithms optimize fitting of experimental isotope patterns to statistically derived distributions, enabling determination of isotopic abundance from conventional mass spectrometric data. These computational approaches successfully benchmark natural abundance ubiquitin and uniformly labeled protein samples, providing robust quantification of enrichment levels across diverse molecular targets [24].

Chromatographic Analysis Methods

High-Performance Liquid Chromatography-Tandem Mass Spectrometry Techniques for Tryptophan Metabolites

High-Performance Liquid Chromatography-tandem mass spectrometry techniques represent the cornerstone analytical approach for comprehensive profiling of L-Tryptophan-15N2 and its metabolic derivatives. These methods combine superior chromatographic resolution with mass spectrometric specificity to achieve unprecedented analytical performance [18] [25] [26].

Contemporary methodologies employ Atlantis T3 C18 columns to achieve optimal separation of tryptophan and six major metabolites within 7-8 minute analytical runs. Gradient elution systems utilizing acetonitrile-water mobile phases with optimized buffer compositions provide baseline resolution of structurally similar compounds while maintaining analytical robustness [18].

Electrospray ionization operating in positive ion mode enables efficient ionization of tryptophan metabolites across diverse chemical structures. Multiple reaction monitoring detection achieves exceptional selectivity, with characteristic precursor-to-product ion transitions providing unambiguous compound identification even in complex biological matrices [25] [27].

The analytical approach demonstrates remarkable versatility across sample types, successfully quantifying tryptophan metabolites in serum, plasma, brain tissue, and stool samples. Linear dynamic ranges spanning four orders of magnitude enable analysis from trace endogenous levels to pharmacological concentrations, supporting diverse research applications [18] [25].

Ultra-High Performance Liquid Chromatography Approaches

Ultra-High Performance Liquid Chromatography approaches utilizing sub-2 micrometer particle columns achieve dramatic improvements in analytical speed, resolution, and sensitivity compared to conventional High-Performance Liquid Chromatography methods. These systems operate at pressures exceeding 19,000 pounds per square inch to maintain optimal flow rates through tightly packed stationary phases [28] [29] [30].

Particle chemistry advances, particularly Fused-Core silica particles in the 2.7 micrometer range, provide equivalent performance to sub-2 micrometer materials while operating at conventional system pressures. The Ascentis Express technology achieves superior efficiency with narrow particle size distributions and operates reliably within standard High-Performance Liquid Chromatography pressure limitations [29].

Ultra-High Performance Liquid Chromatography separations of tryptophan metabolites achieve 10-fold reductions in analysis time while maintaining superior peak capacity and resolution. Analytical runs completed in under one minute demonstrate resolution of five related substances with peak shapes superior to conventional 20-minute United States Pharmacopeia methods [30].

The technology enables significant improvements in detection limits through reduced peak widths and enhanced signal intensity. Sub-nanogram per milliliter detection capabilities support analysis of trace metabolites in physiological samples, expanding the scope of bioanalytical investigations [31] [32].

Gradient Elution Optimization for 15N-Labeled Compounds

Gradient elution optimization for 15N-labeled compounds requires careful consideration of isotopic effects on chromatographic retention and peak shape. Systematic approaches to gradient development ensure optimal separation of labeled and unlabeled species while maintaining analytical efficiency [33] [34] [35].

Scouting gradient strategies typically employ linear increases from 5-10% to 25%, 50%, 75%, and 90-95% organic modifier to establish optimal elution conditions. These rapid screening experiments determine approximate solvent concentrations required for compound elution while minimizing method development time [35].

Full equilibrium considerations prove critical for achieving reproducible retention times and selectivity in gradient separations. Stationary phase wetting and pH resistance characteristics significantly influence equilibration requirements, with endcapped phases typically achieving full equilibrium after flushing with two column volumes of optimized mobile phase [33].

Gradient optimization parameters include organic modifier selection, buffer type and concentration, flow rate, and temperature control. Acetonitrile-water systems with formic acid or ammonium acetate buffers provide optimal performance for most tryptophan metabolite applications, achieving baseline separation within 5-8 minute analytical runs [36] [32].

The optimization process must account for isotopic mass effects that may influence retention behavior of 15N-labeled compounds. Careful selection of gradient slope and mobile phase composition ensures adequate resolution between isotopically labeled internal standards and endogenous analytes, preventing analytical interference and maintaining quantitative accuracy .